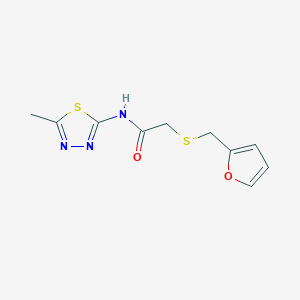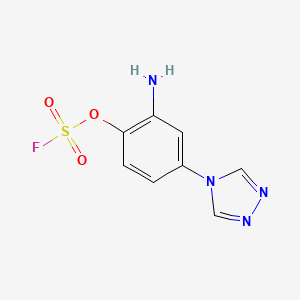
4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(3-Amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole" is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological and pharmacological activities. The 1,2,4-triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which can be substituted with various functional groups to yield compounds with unique properties and potential applications in different fields, including medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. For instance, the regioselective metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles from organic azides and bromovinylsulfonyl fluoride is a notable method for synthesizing sulfonate, sulfonamide, and sulfonic acid derivatives of triazoles . This approach is advantageous due to its generality and the ability to access derivatives that are challenging to synthesize using other methods.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been studied using techniques such as X-ray diffraction and density functional theory (DFT). For example, the crystal structure of a related compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, was determined using X-ray diffraction, revealing dihedral angles between the triazole ring and the attached phenyl rings, as well as the presence of intermolecular hydrogen bonding . These structural features are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives is influenced by the substituents attached to the triazole ring. The presence of functional groups such as amino, fluorosulfonyloxy, and thiol can lead to various chemical reactions, including the formation of hydrogen bonds and the potential for nucleophilic attacks at specific sites on the molecule . These reactions are essential for the compound's biological activity and its potential as a corrosion inhibitor or fluorescent tag.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are highly dependent on their molecular structure. For instance, the introduction of a fluorophenyl radical into the 1,2,4-triazole structure can lead to new compounds with unique properties, as observed in the synthesis of S-5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives . The photophysical properties, such as fluorescence quantum yields and Stokes shifts, can be tuned by varying the substituents on the triazole ring, making these compounds suitable for applications as fluorescent tags . Additionally, the corrosion inhibition properties of certain triazole derivatives on mild steel in acidic media have been demonstrated, with the adsorption behavior being investigated through Monte Carlo simulations .
Wissenschaftliche Forschungsanwendungen
1. Crystal Engineering and Intermolecular Interactions
Research on biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, has highlighted their significance in crystal engineering. Studies have shown the presence of various intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions, in these crystal structures. These findings are crucial for understanding the physical and chemical properties and potential biological activity of these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Synthesis and Evaluation of Biological Activities
The synthesis of new compounds with potential biological activity, like derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thion, has been a focus area. These compounds demonstrate varying degrees of biological activities, including diuretic effects, which are influenced by the nature of substituents in their structure (Kravchenko, 2018).
3. Corrosion Inhibition
4-Amino-1,2,4-triazole derivatives have been studied for their potential as corrosion inhibitors. Research indicates that compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole significantly inhibit acidic corrosion in mild steel. This application is valuable in industries where corrosion resistance is critical (Bentiss et al., 2009).
4. Antimicrobial and Antifungal Activities
1,2,4-Triazole derivatives have shown promise in antimicrobial and antifungal applications. For example, fluorophenyl-containing 1,2,4-triazoles exhibit significant antimicrobial and antifungal effects, indicating their potential in developing new antimicrobial agents (Бігдан, 2021).
5. Analgesic Potential
The analgesic potential of triazole derivatives has been explored, with some compounds showing significant effectiveness in in vivo analgesic assays. This research opens avenues for new pain management therapies (Zaheer et al., 2021).
6. Synthesis and Antimicrobial Studies
Novel 1,2,4-triazole derivatives have been synthesized and screened for antimicrobial activities, revealing that some possess good or moderate activities against test microorganisms. This is relevant for pharmaceutical applications targeting microbial infections (Bektaş et al., 2007).
7. Microwave-Assisted Synthesis and Structural Studies
Studies involving microwave-assisted synthesis of 1,2,4-triazole derivatives have provided insights into the structural and energetic aspects of these compounds. This research aids in understanding the chemical properties and potential applications of 1,2,4-triazoles (Moreno-Fuquen et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-amino-4-fluorosulfonyloxyphenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O3S/c9-17(14,15)16-8-2-1-6(3-7(8)10)13-4-11-12-5-13/h1-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEDYPOHXLOUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)N)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3004773.png)
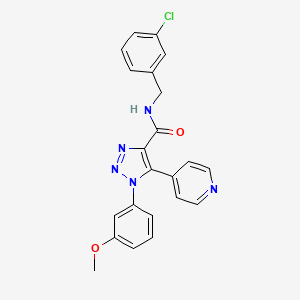
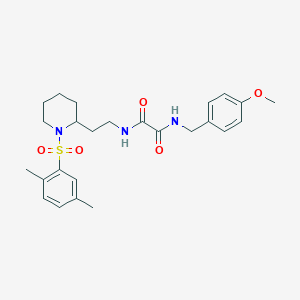
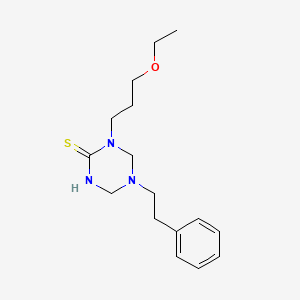
![1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004782.png)
![N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004783.png)
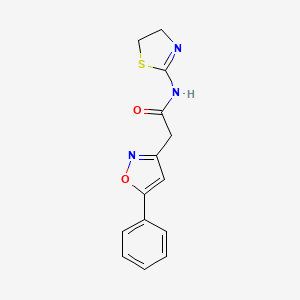

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B3004788.png)
![2-(3'-(3,4-Difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3004790.png)
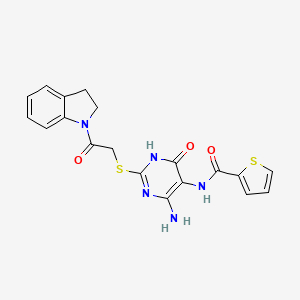
![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate](/img/structure/B3004792.png)
![7-hydroxy-1-methyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3004793.png)
